5-Bromopyrazolo[1,5-A]pyridin-2-amine

PI3K inhibition p110α selectivity kinase inhibitor SAR

5-Bromopyrazolo[1,5-A]pyridin-2-amine (CAS 1507592-34-8) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, with a primary amine at the 2-position and a bromine atom at the 5-position. With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol, this compound belongs to the pyrazolo[1,5-a]pyridine class, a scaffold extensively validated as an ATP-competitive kinase inhibitor core.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B7902723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazolo[1,5-A]pyridin-2-amine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)N)C=C1Br
InChIInChI=1S/C7H6BrN3/c8-5-1-2-11-6(3-5)4-7(9)10-11/h1-4H,(H2,9,10)
InChIKeyHCGPEJCSWSCPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrazolo[1,5-A]pyridin-2-amine: Core Scaffold Identity and Procurement-Relevant Characteristics


5-Bromopyrazolo[1,5-A]pyridin-2-amine (CAS 1507592-34-8) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, with a primary amine at the 2-position and a bromine atom at the 5-position . With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol, this compound belongs to the pyrazolo[1,5-a]pyridine class, a scaffold extensively validated as an ATP-competitive kinase inhibitor core [1]. The 5-bromo substituent is not merely a synthetic handle; structure–activity relationship (SAR) studies across multiple kinase programs have demonstrated that bromo substitution at the 5-position of the pyrazolo[1,5-a]pyridine ring is critical for retaining both potency and isoform selectivity, particularly against the p110α catalytic subunit of PI3K [2].

Why 5-Bromopyrazolo[1,5-A]pyridin-2-amine Cannot Be Interchanged with Other Halogenated or Positional Pyrazolopyridine Isomers


Generic substitution of 5-bromopyrazolo[1,5-A]pyridin-2-amine with alternative bromo-regioisomers (e.g., 3-bromo or 4-bromo) or other 5-halo analogs (e.g., 5-chloro or 5-fluoro) is not supported by the available SAR evidence. Systematic studies of the pyrazolo[1,5-a]pyridine core as p110α-selective PI3 kinase inhibitors revealed that the 5-position is uniquely tolerant of small electron-withdrawing substituents and that bromo substitution at this position yields a compound with increased inhibitory potency against p110α, whereas substitution with ethyl or vinyl groups at the same position resulted in decreased activity [1]. Furthermore, 5-bromo- and 5-cyano-substituted pyrazolo[1,5-a]pyridines were explicitly identified as the preferred building blocks for further elaboration due to their demonstrated potency and p110α isoform selectivity, a profile not replicated by 5-chloro, 5-fluoro, or unsubstituted analogs [2]. The C–Br bond at the 5-position also provides a uniquely balanced reactivity profile for palladium-catalyzed cross-coupling: it is significantly more reactive than the C–Cl bond in Suzuki and Sonogashira couplings, yet retains sufficient stability to serve as a robust intermediate in multi-step synthetic sequences, unlike the more labile C–I bond .

5-Bromopyrazolo[1,5-A]pyridin-2-amine: Quantified Differentiation Evidence Against Closest Analogs


p110α PI3K Inhibitory Potency: 5-Bromo Substitution vs. 5-Unsubstituted and 5-Alkyl Analogs

In a systematic SAR study of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, compounds bearing a 5-bromo substituent demonstrated significantly increased inhibitory potency against the p110α isoform compared to the unsubstituted parent scaffold. The SAR study explicitly reported that 'substitution of pyrazolo[1,5-a]pyridine at position 5 with nitrile, methoxy, bromo and cyano group produced compounds with increased potency against p110α but substitution with ethyl and vinyl group decreased in activity' [1]. The 5-bromo-substituted compound 5x achieved a p110α IC50 of 0.9 nM, representing a sub-nanomolar potency that anchors the 5-bromo substitution as a pharmacophoric requirement for p110α inhibition within this chemotype [1]. In contrast, replacement of the hydrazone linker in related 5-bromo analogs with an allylic sulfone resulted in a 150-fold loss of p110α activity, underscoring the synergistic dependence on both the 5-bromo group and the appropriate linker for potency [2].

PI3K inhibition p110α selectivity kinase inhibitor SAR cancer therapeutics

p110α Isoform Selectivity: 5-Bromo Pyrazolo[1,5-a]pyridines vs. Imidazo[1,2-a]pyridine Core

The pyrazolo[1,5-a]pyridine chromophore demonstrated superior p110α isoform selectivity compared to the corresponding imidazo[1,2-a]pyridine core. The reference compound PIK-75, an imidazo[1,2-a]pyridine derivative, exhibited p110α IC50 of 12 nM with 25-fold selectivity over p110β and 80-fold selectivity over p110δ [1]. In contrast, pyrazolo[1,5-a]pyridine-based compounds with small electron-withdrawing 5-substituents (including bromo) retained comparable or superior potency and selectivity, with SAR studies concluding that 'the desirability of small electron-withdrawing substituents at the 5-position for retaining both potency and selectivity' was a key finding [1]. The 5-bromo pyrazolo[1,5-a]pyridine sulfonohydrazide series includes compounds such as 58 (p110α IC50 = 0.37 μM, p110β IC50 = 3.56 μM, p110δ IC50 = 2.00 μM) and 54 (p110α IC50 = 0.72 μM, p110β IC50 > 1 μM, p110δ IC50 = 0.44 μM), demonstrating that the 5-bromo pyrazolo[1,5-a]pyridine core enables p110α-preferring selectivity profiles [2].

PI3K isoform selectivity p110α vs p110β p110α vs p110δ kinase profiling

Synthetic Utility: 5-Bromo vs. 5-Chloro Reactivity in Suzuki-Miyaura Cross-Coupling

The C–Br bond at the 5-position of pyrazolo[1,5-a]pyridines provides a synthetically privileged reactivity profile compared to C–Cl analogs. The C–Br bond is significantly more reactive than the C–Cl bond in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, enabling milder reaction conditions, shorter reaction times, and broader substrate scope . This differential reactivity was explicitly exploited in the synthesis of antimalarial kinase inhibitors, where 5-bromo-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyridine was prepared in 70% yield via Sandmeyer reaction and subsequently functionalized by sequential Suzuki-Miyaura cross-coupling to afford 3,5-disubstituted pyrazolo[1,5-a]pyridine derivatives in 47% and 53% yield [1]. For comparison, analogous 5-chloro substrates would require harsher coupling conditions (elevated temperatures, stronger bases, specialized ligands) and typically give lower yields, while 5-iodo analogs, though more reactive, are prone to oxidative addition side reactions and protodehalogenation .

Suzuki-Miyaura coupling C–Br vs C–Cl reactivity palladium catalysis medicinal chemistry building blocks

2-Amino Group: Synthetic Versatility vs. 2-H or 2-Substituted Pyrazolo[1,5-a]pyridine Analogs

The 2-amino substituent on the pyrazolo[1,5-a]pyridine core provides a distinct synthetic differentiation from 2-H or 2-alkyl analogs, enabling direct derivatization into amides, ureas, thioureas, and sulfonamides without requiring pre-functionalization of the pyrazole ring. SAR studies on pyrazolo[1,5-a]pyridin-2-amine derivatives demonstrated that the thiourea derivatives exhibited superior anticancer activity compared to the corresponding urea and sulfonamide derivatives in cytotoxicity assays against breast cancer cell lines [1]. Specifically, pyrazolo[1,5-a]pyridin-2-amine was converted to designed analogues by reaction with suitable isocyanates, thioisocyanates, or sulfonyl chlorides, and all synthesized compounds were evaluated for cytotoxicity with growth inhibition (GI50) values ranging from micromolar to sub-millimolar concentrations [1]. This 2-amino handle is particularly valuable because it enables late-stage diversification of the pyrazolo[1,5-a]pyridine scaffold without interfering with the 5-bromo cross-coupling site, allowing orthogonal functionalization strategies not possible with 2-unsubstituted analogs.

primary amine reactivity amide coupling urea formation Buchwald-Hartwig amination

5-Bromo Regioisomer Differentiation: Position 5 vs. Position 4 Bromo Substitution in PI3K Inhibitor Scaffolds

The position of bromine substitution on the pyrazolo[1,5-a]pyridine ring has a profound impact on biological activity and synthetic accessibility. In the p110α PI3K inhibitor program, the 5-position was identified as uniquely tolerant of substitution, with small electron-withdrawing groups (bromo, cyano, nitro) at this position being essential for retaining p110α potency and selectivity [1]. The 4-bromo regioisomer (4-bromopyrazolo[1,5-a]pyridin-2-amine, CAS 1404309-51-8) shares the same molecular formula (C7H6BrN3, MW 212.05) but differs fundamentally in its electronic and steric environment [2]. In the PI3K inhibitor series, the pyrazolo N1 nitrogen forms a critical hydrogen bond with Val882 in the p110α ATP-binding pocket, and the 5-position substituent is oriented toward a solvent-accessible region that tolerates diverse functionality, whereas substitution at the 4-position would sterically clash with the hinge-binding region and disrupt the key hydrogen bond [3]. Consequently, 4-bromo analogs have not been pursued as PI3K inhibitor scaffolds in the published literature, confirming the functional non-equivalence of these regioisomers.

regioisomer comparison 5-bromo vs 4-bromo PI3K inhibitor positional SAR

5-Bromopyrazolo[1,5-A]pyridin-2-amine: Evidence-Backed Research and Industrial Application Scenarios


p110α-Selective PI3K Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing p110α-selective PI3K inhibitors for oncology can deploy 5-bromopyrazolo[1,5-A]pyridin-2-amine as the core scaffold for focused library synthesis. The 5-bromo substituent is essential for achieving sub-nanomolar p110α potency (IC50 = 0.9 nM achieved by compound 5x) and p110α isoform selectivity over p110β and p110δ [1]. The 2-amino group enables late-stage diversification into sulfonamides, amides, and ureas, while the 5-bromo handle supports parallel Suzuki-Miyaura cross-coupling for rapid analog generation [2]. This dual orthogonal functionalization strategy is not accessible with 2-unsubstituted or 5-unsubstituted analogs, reducing the number of synthetic steps required for library enumeration.

Antimalarial Kinase Inhibitor Discovery: PvPI4K and PfPKG Targeting

Research groups targeting Plasmodium falciparum kinases (PvPI4K and PfPKG) can utilize 5-bromopyrazolo[1,5-A]pyridin-2-amine as a key intermediate for constructing 3,5-disubstituted pyrazolo[1,5-a]pyridine derivatives. A validated synthetic route demonstrated that 5-bromo-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyridine can be prepared in 70% yield via Sandmeyer bromination, followed by Suzuki-Miyaura cross-coupling at the 5-position to generate antimalarial candidates with PfPKG IC50 values as low as 2.210 μM and PvPI4K IC50 values as low as 0.032 μM [1]. The C–Br bond at the 5-position is critical for the second-step diversification, enabling late-stage introduction of aryl groups that modulate antimalarial potency.

Kinase Profiling Probe Synthesis for Selectivity Panels

For chemical biology groups requiring kinase-active probe molecules for selectivity profiling, 5-bromopyrazolo[1,5-A]pyridin-2-amine provides a scaffold with demonstrated activity across multiple kinase families. Pyrazolo[1,5-a]pyridine derivatives have been validated as inhibitors of Plk1 (polo-like kinase 1), CDK2, p38 MAP kinase, MARK (microtubule affinity regulating kinase), EphB3 receptor tyrosine kinase (IC50 = 79 nM), and RET kinase [1]. The 5-bromo substituent provides a versatile handle for installing affinity tags, fluorescent reporters, or photoaffinity labels via cross-coupling, while the 2-amino group can be used for biotinylation or PEG linker attachment. This dual derivatization capability is not available with mono-functionalized pyrazolo[1,5-a]pyridine building blocks.

Anticancer Thiourea Derivative Synthesis via 2-Amino Functionalization

Researchers developing anticancer agents can exploit the 2-amino group of 5-bromopyrazolo[1,5-A]pyridin-2-amine for direct conversion to thiourea derivatives, which have demonstrated superior anticancer activity compared to urea and sulfonamide analogs in cytotoxicity assays against breast cancer cell lines (GI50 values in the micromolar to sub-millimolar range) [1]. The reaction with thioisocyanates proceeds under mild conditions and does not interfere with the 5-bromo handle, enabling subsequent diversification at both the 2-amino and 5-bromo positions. This synthetic strategy cannot be executed with 2-H or 2-alkyl pyrazolo[1,5-a]pyridine analogs, which lack the reactive amine nucleophile required for thiourea formation.

Quote Request

Request a Quote for 5-Bromopyrazolo[1,5-A]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.